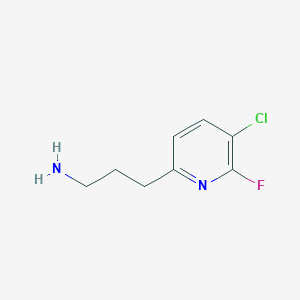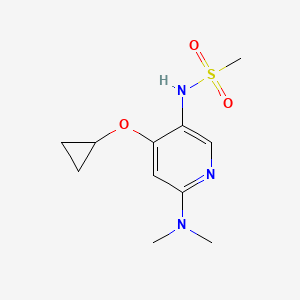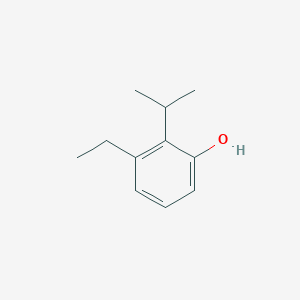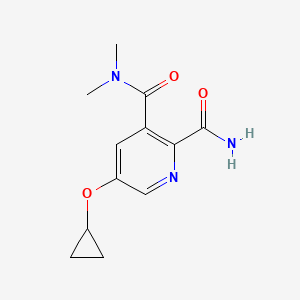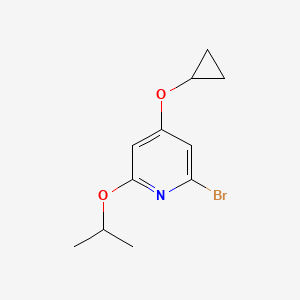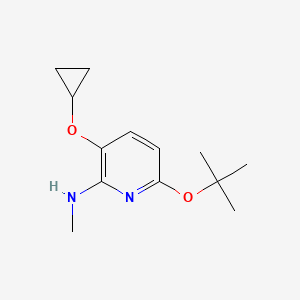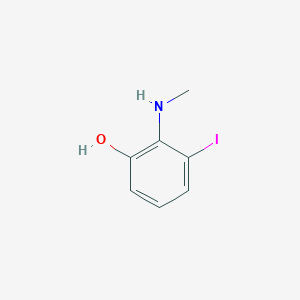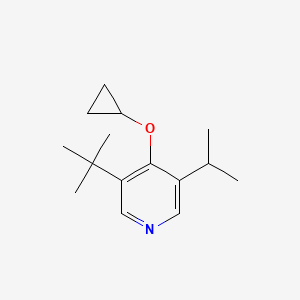
3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine typically involves multi-step organic reactions. One common approach is the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Comparison: Compared to similar compounds, 3-Tert-butyl-4-cyclopropoxy-5-isopropylpyridine stands out due to its unique combination of functional groups. This uniqueness allows for distinct reactivity and potential applications that may not be achievable with other compounds. For example, the presence of the cyclopropoxy group can impart additional stability and reactivity, making it suitable for specific industrial applications.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-tert-butyl-4-cyclopropyloxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)12-8-16-9-13(15(3,4)5)14(12)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
Clave InChI |
VZNVETCNVBYEDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


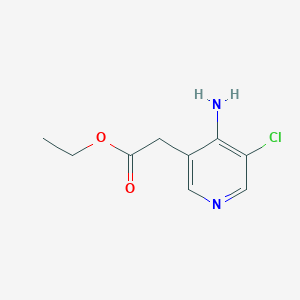
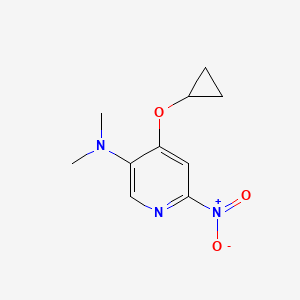
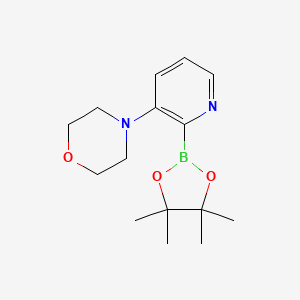
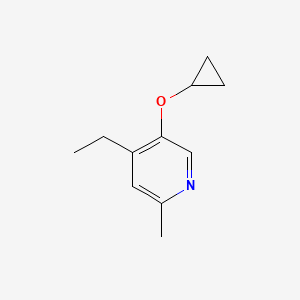
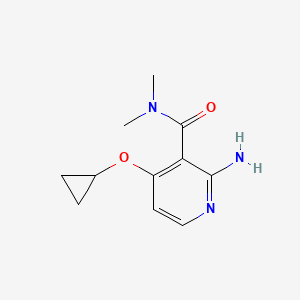
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
